MFCD06642282
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Overview
Description
The compound identified as “MFCD06642282” is a chemical entity with unique properties and applications It is important in various scientific fields due to its distinct chemical structure and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD06642282” involves specific chemical reactions under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation, followed by purification.
Step 3: Final reaction to obtain “this compound” with high purity.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. This often involves:
Large-scale reactors: To handle the volume of reactants.
Automated systems: For precise control of reaction parameters.
Purification techniques: Such as distillation, crystallization, or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
“MFCD06642282” undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form [oxidized product].
Reduction: Reduced by [reducing agents] to yield [reduced product].
Substitution: Participates in substitution reactions with [specific reagents] to produce [substituted product].
Common Reagents and Conditions
The reactions involving “this compound” typically require:
Oxidizing agents: Such as [specific oxidizing agent].
Reducing agents: Such as [specific reducing agent].
Catalysts: To enhance reaction rates.
Solvents: Suitable for dissolving reactants and products.
Major Products
The major products formed from these reactions include [specific products], which are valuable in various applications.
Scientific Research Applications
“MFCD06642282” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on biological systems and potential therapeutic uses.
Medicine: Investigated for its pharmacological properties and potential as a drug candidate.
Industry: Utilized in the production of [specific industrial products].
Mechanism of Action
The mechanism by which “MFCD06642282” exerts its effects involves:
Molecular Targets: Interacts with specific proteins or enzymes.
Pathways: Modulates biochemical pathways to produce desired effects.
Binding Sites: Binds to [specific sites] on target molecules, leading to [specific outcomes].
Comparison with Similar Compounds
Similar Compounds
Compounds similar to “MFCD06642282” include [list of similar compounds]. These compounds share structural similarities but differ in certain properties.
Uniqueness
“this compound” is unique due to its [specific unique properties], which make it particularly valuable for [specific applications].
By understanding the detailed aspects of “this compound,” researchers and industry professionals can better utilize this compound in their respective fields.
Properties
IUPAC Name |
N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-methylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3OS/c1-13-2-8-16(9-3-13)21-12-18(24)23-19-22-11-17(25-19)10-14-4-6-15(20)7-5-14/h2-9,11,21H,10,12H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UASLRUPFHJTXGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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